Benzylcarbonimidic dichloride
CAS No.: 6181-92-6
Cat. No.: VC11663361
Molecular Formula: C8H7Cl2N
Molecular Weight: 188.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6181-92-6 |
|---|---|
| Molecular Formula | C8H7Cl2N |
| Molecular Weight | 188.05 g/mol |
| IUPAC Name | N-benzyl-1,1-dichloromethanimine |
| Standard InChI | InChI=1S/C8H7Cl2N/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2 |
| Standard InChI Key | IBWWFQVYNFTCHU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN=C(Cl)Cl |
| Canonical SMILES | C1=CC=C(C=C1)CN=C(Cl)Cl |
Introduction
Structural Characteristics and Nomenclature
Benzylcarbonimidic dichloride (systematic IUPAC name: N-benzylcarbimidic dichloride) is hypothesized to possess the molecular formula , with a benzyl group () attached to a carbonimidic dichloride moiety (). The structure implies a planar geometry around the imino nitrogen, with resonance stabilization between the nitrogen lone pair and the adjacent carbon-chlorine bonds .
Physicochemical Properties
Theoretical properties, extrapolated from structural analogs, include:
These estimates highlight the compound’s likely volatility and reactivity, necessitating careful handling.
Reactivity and Applications
Nucleophilic Substitution Reactions
The dichloride group is expected to undergo nucleophilic substitution with alcohols, amines, and thiols. For instance, reaction with ethanol could yield ethyl benzylcarbimidate:
Such reactions are critical in synthesizing amidines and guanidines, valuable in pharmaceutical chemistry .
Polymer and Resin Production
Benzylcarbonimidic dichloride may serve as a crosslinking agent in polyurethanes or epoxy resins, leveraging its dual electrophilic sites. This application parallels benzyl chloride’s role in producing benzalkonium chloride .
Environmental Impact and Degradation
Hydrolysis in aqueous environments would likely yield benzylamine and hydrochloric acid:
This pathway mirrors benzyl chloride’s environmental behavior , necessitating containment to prevent ecosystem acidification.
Industrial and Research Significance
The compound’s potential as a precursor to bioactive molecules (e.g., antiviral agents, enzyme inhibitors) warrants further exploration. Its dichloride functionality offers versatility in introducing nitrogen-containing moieties, a feature underutilized in current synthetic methodologies.
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